(2-Chloro-3-((4-methoxybenzyl)oxy)phenyl)boronic acid
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Overview
Description
(2-Chloro-3-((4-methoxybenzyl)oxy)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a methoxybenzyl ether group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-((4-methoxybenzyl)oxy)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The initial step involves the preparation of the phenylboronic acid intermediate. This can be achieved through the hydroboration of an appropriate aryl halide, followed by oxidation to yield the boronic acid.
Substitution Reactions: The phenylboronic acid intermediate undergoes substitution reactions to introduce the chloro and methoxybenzyl ether groups. This can be accomplished using suitable reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Utilizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to efficiently introduce the desired substituents.
Purification Techniques: Employing advanced purification techniques, such as recrystallization and chromatography, to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-((4-methoxybenzyl)oxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The chloro and methoxybenzyl ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, sodium periodate, and other oxidizing agents.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
(2-Chloro-3-((4-methoxybenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Chloro-3-((4-methoxybenzyl)oxy)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups, making it a valuable tool for studying enzyme activity and protein interactions. The chloro and methoxybenzyl ether groups can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler analog with a boronic acid group attached to a phenyl ring, lacking the chloro and methoxybenzyl ether substituents.
4-Methoxyphenylboronic Acid: Contains a methoxy group on the phenyl ring, similar to (2-Chloro-3-((4-methoxybenzyl)oxy)phenyl)boronic acid, but lacks the chloro and methoxybenzyl ether groups.
2-Chlorophenylboronic Acid: Contains a chloro group on the phenyl ring, similar to this compound, but lacks the methoxybenzyl ether group.
Uniqueness
This compound is unique due to the presence of both the chloro and methoxybenzyl ether groups, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
[2-chloro-3-[(4-methoxyphenyl)methoxy]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BClO4/c1-19-11-7-5-10(6-8-11)9-20-13-4-2-3-12(14(13)16)15(17)18/h2-8,17-18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCOZWCNCPFMHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCC2=CC=C(C=C2)OC)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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